2-Methyl-1-oxoisoquinoline-3-carbaldehyde
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Overview
Description
2-Methyl-1-oxoisoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products, including alkaloids. The presence of the isoquinoline ring system in this compound makes it an interesting compound for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be used to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of ortho-substituted aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as catalyst-free reactions in water, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the aldehyde and ketone functional groups in the compound makes it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring, leading to the formation of diverse derivatives .
Scientific Research Applications
2-Methyl-1-oxoisoquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can induce apoptosis in cancer cells through mitochondrial dysfunction pathways . The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: This compound is structurally similar to 2-Methyl-1-oxoisoquinoline-3-carbaldehyde and is used as a precursor in the synthesis of biologically active molecules.
2-Chloroquinoline-3-carbaldehyde: Another related compound that has been studied for its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and oxo groups in the compound enhances its potential for diverse chemical transformations and biological interactions .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-1-oxoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-12-9(7-13)6-8-4-2-3-5-10(8)11(12)14/h2-7H,1H3 |
InChI Key |
KDOFCADGLQOZFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2C1=O)C=O |
Origin of Product |
United States |
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